(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a benzyl group attached to the nitrogen atom and a furan ring attached to the prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide typically involves the reaction of benzylamine with furan-2-carbaldehyde under specific conditions to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted amides depending on the substituent used.
Scientific Research Applications
(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyl group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)prop-2-enamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.
N-benzyl-3-(furan-2-yl)propionamide: Similar structure but with a saturated propionamide moiety instead of the unsaturated prop-2-enamide.
Uniqueness
(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide is unique due to the presence of both the benzyl group and the furan ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-benzyl-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJTJMDEPLRCQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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